Quinoxaline-6-carbohydrazide
Overview
Description
Quinoxaline-6-carbohydrazide is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a quinoxaline ring system fused with a carbohydrazide moiety at the sixth position, making it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Quinoxaline-6-carbohydrazide primarily targets the α-glucosidase enzyme . This enzyme, found in the digestive system, plays a crucial role in carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . The most potent derivative of this compound, bearing a 3-fluorophenyl moiety, has been shown to exhibit competitive inhibition . This means that the compound competes with the substrate (in this case, carbohydrates) for the active site of the enzyme, thereby reducing the enzyme’s activity.
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . Specifically, it prevents the conversion of oligosaccharides and disaccharides into monosaccharides, which are the simplest form of sugars that can be absorbed by the body . This inhibition can lead to a reduction in postprandial hyperglycemia, which is a key factor in managing diabetes .
Pharmacokinetics
The compound’s inhibitory activity against α-glucosidase suggests that it may be orally active .
Result of Action
The primary result of this compound’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . This makes it a potential therapeutic agent for managing diabetes .
Biochemical Analysis
Biochemical Properties
Quinoxaline-6-carbohydrazide has been identified as a potential α-glucosidase inhibitor . α-glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, converting oligosaccharides and disaccharides into monosaccharides . The inhibitory activity of this compound on this enzyme suggests that it could potentially interact with this enzyme and alter its function .
Cellular Effects
While specific cellular effects of this compound are not fully explored, its role as an α-glucosidase inhibitor suggests that it could influence cellular processes related to carbohydrate metabolism . By inhibiting α-glucosidase, this compound could potentially affect the breakdown of carbohydrates within cells, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its inhibitory effect on α-glucosidase . It is suggested that this compound may bind to the active site of the enzyme, thereby inhibiting its function
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily associated with its potential role as an α-glucosidase inhibitor . By inhibiting α-glucosidase, this compound could potentially affect the metabolic pathway of carbohydrate digestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carbohydrazide typically involves the reaction of 2,3-diphenylquinoxaline-6-carboxylate with hydrazine. The reaction is carried out in ethanol at ambient temperature for approximately 16 hours. The product is then purified using ethanol or ethyl acetate to obtain a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include quinoxaline-6-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
Quinoxaline-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: this compound derivatives are being explored as potential therapeutic agents for treating diabetes, cancer, and infectious diseases.
Industry: The compound is used in the development of agrochemicals and optoelectronic materials.
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar ring structure but without the carbohydrazide moiety.
Quinoxaline-6-carboxylic acid: A derivative formed through oxidation reactions.
Diphenylquinoxaline-6-carbohydrazide: A related compound with additional phenyl groups.
Uniqueness: this compound stands out due to its unique combination of the quinoxaline ring and carbohydrazide moiety, which imparts distinct biological activities and chemical reactivity. This makes it a versatile scaffold for developing new therapeutic agents and industrial applications .
Properties
IUPAC Name |
quinoxaline-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSERVPSYSXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405302 | |
Record name | Quinoxaline-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-23-6 | |
Record name | Quinoxaline-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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